molecular formula C7H12Cl2N4 B2997074 (1-Methylimidazo[1,2-b]pyrazol-7-yl)methanamine;dihydrochloride CAS No. 2243513-05-3

(1-Methylimidazo[1,2-b]pyrazol-7-yl)methanamine;dihydrochloride

Cat. No.: B2997074
CAS No.: 2243513-05-3
M. Wt: 223.1
InChI Key: XYZNTGMQIJSYOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methylimidazo[1,2-b]pyrazol-7-yl)methanamine;dihydrochloride is a chemical compound with significant potential in scientific research and industrial applications. This compound is characterized by its unique molecular structure, which includes a pyrazole ring fused to an imidazole ring, and a methanamine group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylimidazo[1,2-b]pyrazol-7-yl)methanamine;dihydrochloride typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the imidazole ring. The final step involves the addition of the methanamine group and subsequent formation of the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving catalysts to increase yield and purity. The process requires precise temperature and pressure control to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1-Methylimidazo[1,2-b]pyrazol-7-yl)methanamine;dihydrochloride has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, leading to biological responses. The exact mechanism may vary depending on the application, but it generally involves modulation of biochemical pathways.

Comparison with Similar Compounds

(1-Methylimidazo[1,2-b]pyrazol-7-yl)methanamine;dihydrochloride is unique due to its specific structural features. Similar compounds include:

  • 1-(6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride

  • 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine

  • 1-methyl-1H-pyrazolo[1,5-a]imidazol-7-yl}methanamine dihydrochloride

These compounds share similarities in their heterocyclic structures but differ in their substitution patterns and molecular weights.

Properties

IUPAC Name

(1-methylimidazo[1,2-b]pyrazol-7-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4.2ClH/c1-10-2-3-11-7(10)6(4-8)5-9-11;;/h2-3,5H,4,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZNTGMQIJSYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C1=C(C=N2)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.